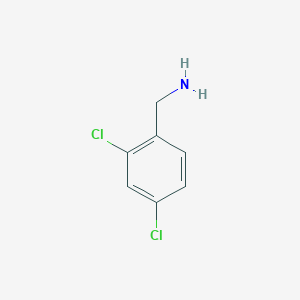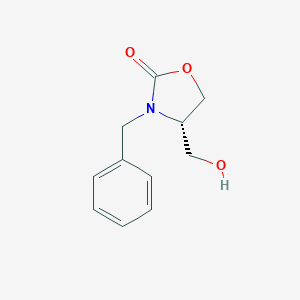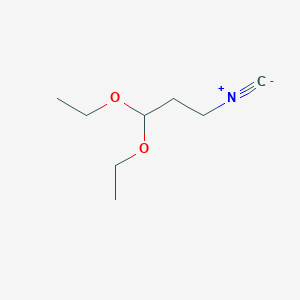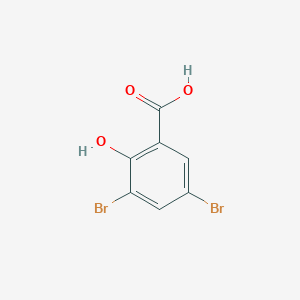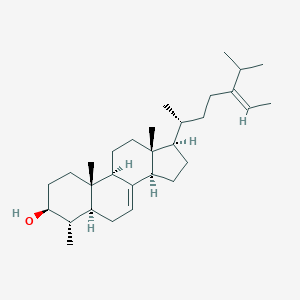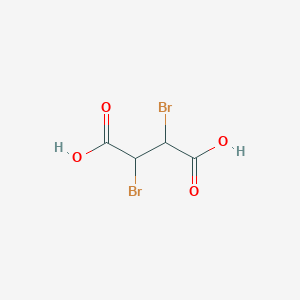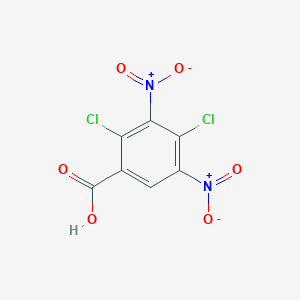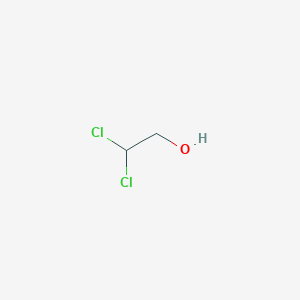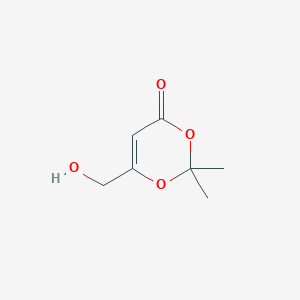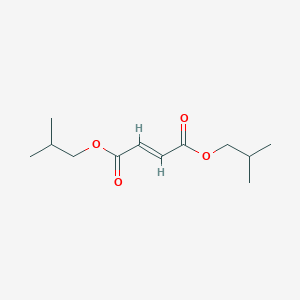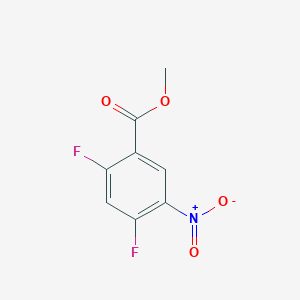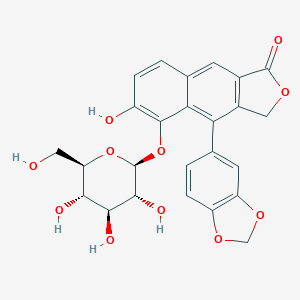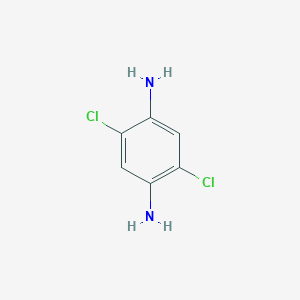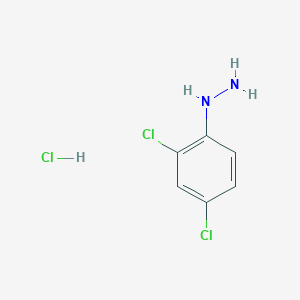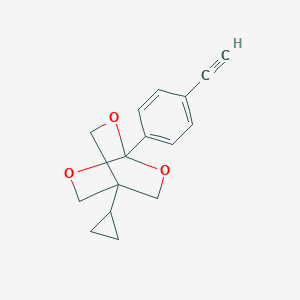
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)-, also known as TBOA, is a potent and selective blocker of glutamate transporters. It is widely used in scientific research for its ability to inhibit glutamate reuptake, which can lead to increased extracellular glutamate levels and subsequent excitotoxicity.
Mécanisme D'action
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- blocks glutamate transporters by binding to the substrate binding site, which prevents the transporter from taking up glutamate. This leads to increased extracellular glutamate levels and subsequent excitotoxicity. 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- is highly selective for glutamate transporters and does not affect other neurotransmitter transporters.
Effets Biochimiques Et Physiologiques
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- has been shown to increase extracellular glutamate levels in the brain and to induce excitotoxicity in neuronal cultures. In vivo studies have shown that 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- can induce seizures and neuronal damage in the hippocampus and cortex. 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- has also been shown to increase dopamine release in the nucleus accumbens, which is implicated in drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- is a potent and selective blocker of glutamate transporters, which makes it a valuable tool for studying the role of glutamate transporters in neurological disorders and drug addiction. However, 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- has some limitations for lab experiments. 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- is highly toxic and can induce seizures and neuronal damage at high concentrations. 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- is also unstable in aqueous solutions and must be stored in organic solvents.
Orientations Futures
There are many future directions for 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- research. One direction is to develop new 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- analogs with improved stability and lower toxicity. Another direction is to study the role of glutamate transporters in other neurological disorders, such as Parkinson's disease and multiple sclerosis. 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- can also be used to study the role of glutamate transporters in non-neuronal cells, such as astrocytes and microglia. Finally, 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- can be used to develop new treatments that target glutamate transporters for neurological disorders and drug addiction.
Méthodes De Synthèse
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-ethynylphenol, followed by the synthesis of 4-ethynylphenylacetylene. The final step involves the reaction of 4-ethynylphenylacetylene with 2,6,7-trioxabicyclo[2.2.2]oct-4-ene-3,5-dione in the presence of a palladium catalyst. The resulting product is 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)-.
Applications De Recherche Scientifique
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- is widely used in scientific research for its ability to inhibit glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system and is involved in many physiological processes, including learning and memory. However, excessive glutamate release can lead to excitotoxicity and neuronal damage, which is implicated in many neurological disorders, such as stroke, epilepsy, and Alzheimer's disease.
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- is used to study the role of glutamate transporters in these disorders and to develop new treatments that target glutamate transporters. 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- is also used to study the role of glutamate transporters in drug addiction, as glutamate is involved in reward pathways in the brain.
Propriétés
Numéro CAS |
131505-50-5 |
|---|---|
Nom du produit |
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- |
Formule moléculaire |
C16H16O3 |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
4-cyclopropyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C16H16O3/c1-2-12-3-5-14(6-4-12)16-17-9-15(10-18-16,11-19-16)13-7-8-13/h1,3-6,13H,7-11H2 |
Clé InChI |
NOAIQTBLUUNEGS-UHFFFAOYSA-N |
SMILES |
C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4CC4 |
SMILES canonique |
C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4CC4 |
Autres numéros CAS |
131505-50-5 |
Synonymes |
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



